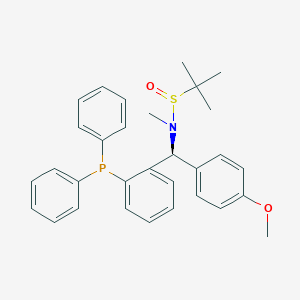![molecular formula C7H9ClN4 B12088395 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cellular signaling pathways. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable scaffold for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core. For instance, a mixture of compound 4 and ammonium hydroxide in ethanol can be stirred at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product. The use of advanced techniques like continuous flow chemistry can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of cellular signaling pathways and kinase inhibition.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby modulating various cellular processes. For example, the compound has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth, apoptosis prevention, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is used as a building block for various kinase inhibitors.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine: This derivative has been studied for its biological activity and potential therapeutic applications.
Uniqueness
What sets 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride apart is its specific substitution pattern, which can confer unique binding properties and biological activities. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-10-4-5-1-2-9-7(5)11-6;/h1-2,4H,3,8H2,(H,9,10,11);1H |
InChI Key |
XUKMXFCJICSRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)

![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)




![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
